molecular formula C22H21NOS3 B15037773 1-phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

1-phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone

Cat. No.: B15037773
M. Wt: 411.6 g/mol
InChI Key: HXXWMEMEWHYHHO-UHFFFAOYSA-N
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Description

1-phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound with a unique structure that includes a quinoline core, multiple methyl groups, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thioxo group and the phenyl group. Common reagents used in these reactions include sulfur-containing compounds, phenylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1-phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thioxo group and quinoline core play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Further research is needed to fully elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-2-(4,4,6,8-tetramethyl-1-oxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone: Similar structure but with an oxo group instead of a thioxo group.

    1-phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propanone: Similar structure but with a propanone group instead of an ethanone group.

Uniqueness

The uniqueness of 1-phenyl-2-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for scientific research.

Properties

Molecular Formula

C22H21NOS3

Molecular Weight

411.6 g/mol

IUPAC Name

1-phenyl-2-(4,4,6,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone

InChI

InChI=1S/C22H21NOS3/c1-13-10-14(2)19-16(11-13)18-20(26-27-21(18)25)22(3,4)23(19)12-17(24)15-8-6-5-7-9-15/h5-11H,12H2,1-4H3

InChI Key

HXXWMEMEWHYHHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C3=C(C(N2CC(=O)C4=CC=CC=C4)(C)C)SSC3=S)C

Origin of Product

United States

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